REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5]Cl.[C:7](=[O:12])([O:10]C)[O:8][CH3:9]>>[C:7](=[O:10])([O:8][CH3:9])[O:12][CH2:5][CH2:4][CH2:3][CH2:2][Cl:1]
|
Name
|
|
Quantity
|
190.52 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCl
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction conditions of Example 37
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(OCCCCCl)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g | |
YIELD: PERCENTYIELD | 13.8% | |
YIELD: CALCULATEDPERCENTYIELD | 13.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |